molecular formula C22H27ClN2O4S B7801361 Diltiazem Hydrochloride CAS No. 38411-61-9

Diltiazem Hydrochloride

Cat. No.: B7801361
CAS No.: 38411-61-9
M. Wt: 451.0 g/mol
InChI Key: HDRXZJPWHTXQRI-BHDTVMLSSA-N
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Description

Diltiazem hydrochloride is a non-dihydropyridine calcium channel blocker (CCB) belonging to the benzothiazepine class. It selectively inhibits L-type calcium channels, with greater affinity for cardiac tissue than vascular smooth muscle . Clinically, it is utilized for managing hypertension, angina pectoris, and atrial fibrillation (AF) by reducing myocardial oxygen demand and controlling ventricular rate . Available in multiple formulations—including immediate-release (IR) tablets, extended-release (ER) capsules, transdermal patches, and buccal films—it offers tailored pharmacokinetic profiles to suit diverse patient needs . ER formulations, such as Cardizem CD and Tiazac, allow once-daily dosing, improving adherence .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXZJPWHTXQRI-BHDTVMLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38411-61-9
Record name 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38411-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8040147
Record name Diltiazem hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33286-22-5, 38411-61-9
Record name Diltiazem hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33286-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diltiazem hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diltiazem hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
Source European Chemicals Agency (ECHA)
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Record name DILTIAZEM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acetylation of Deacetyldiltiazem

The most straightforward synthesis involves acetylating the intermediate O-desacetyldiltiazem. In a representative procedure, O-desacetyldiltiazem (0.317 mmol) is refluxed with acetic anhydride (1 mmol), triethylamine (2 mmol), and dimethylaminopyridine (DMAP, 0.03 mmol) in dichloromethane for 3 hours. The crude product is treated with anhydrous HCl in methanol (pH 2) to precipitate this compound, achieving a 92% yield. This method prioritizes simplicity and scalability, with DMAP catalyzing the acetylation efficiently.

Industrial-Scale Synthesis Using Toluene and Acetic Anhydride

A patented industrial process leverages toluene and acetic anhydride for large-scale production. In this method, cis-(+)-3-hydroxy intermediates are suspended in toluene with N,N-dimethylacetamide, potassium carbonate, and dimethylaminoethyl chloride hydrochloride. After refluxing at 90°C for 5 hours, the organic phase is acetylated with acetic anhydride at room temperature for 10 hours. The product is precipitated using gaseous HCl in acetone and recrystallized from butanol, yielding 98%. This approach minimizes solvent waste and enhances reproducibility for commercial manufacturing.

Stereospecific Synthesis via Asymmetric Epoxidation

To circumvent optical resolution, a 10-step stereospecific route was developed. Starting with cinnamyl alcohol, asymmetric epoxidation using Sharpless conditions generates optically active epoxy alcohols. Subsequent oxidation, esterification, and hydrogen chloride addition yield chlorohydrins with fixed cis configurations at C2 and C3. Thioether formation with o-nitrothiophenol and deprotection steps finalize the structure without racemization. This method achieves >99% enantiomeric excess, eliminating the need for costly resolving agents like cinchonidine.

Optimization of Synthesis Parameters

Critical parameters influencing yields and purity include:

ParameterOptimal ValueImpact on Yield/PuritySource
Acetic Anhydride Equiv.3.2–4.0 mol/molEnhances acetylation efficiency
Reaction Temperature90°C (reflux)Accelerates N-alkylation
Catalyst (DMAP) Loading0.03 mmolReduces side reactions
Recrystallization SolventButanolImproves crystal purity

Higher acetic anhydride equivalents and DMAP concentrations reduce reaction times but may increase byproduct formation. Butanol recrystallization is superior to methanol for removing acetylated impurities.

Formulation Methods and Controlled Release Systems

Matrix Diffusion Controlled Systems

Hydroxypropyl methylcellulose (HPMC) and ethyl cellulose (EC) films plasticized with dibutyl phthalate (DBP) enable sustained release. Films containing 25% diltiazem HCl and 10% permeation enhancers (e.g., isopropyl myristate) exhibit zero-order kinetics over 24 hours. The diffusion mechanism follows:

Q=kt0.45Q = k \cdot t^{0.45}

where QQ is the cumulative drug released and kk is the diffusion constant.

Osmotic Drug Delivery Systems

QbD-guided osmotic tablets use HPMC in the core and cellulose acetate (CA) coatings. A 2² factorial design identified CA concentration (10–20%) and HPMC viscosity (4,000–15,000 cP) as critical factors. The optimized formulation releases 7% at 2 hours, 61% at 15 hours, and 81% at 24 hours, adhering to zero-order kinetics:

Y3=81.33412.5A(R2=0.97)Y_3 = 81.334 - 12.5A \quad (R^2 = 0.97)

Here, AA represents HPMC viscosity, demonstrating its inverse relationship with prolonged release.

Quality by Design (QbD) Approaches in Formulation

A QbD framework for osmotic tablets prioritized risk assessment and design space optimization. Key findings include:

  • Coating Thickness : 150–200 µm CA coatings ensure consistent osmotic pressure.

  • Core Porosity : 15–20% porosity maximizes water influx without tablet disintegration.

  • Drug Loading : 25% w/w balances solubility and release duration.

Polynomial models derived from 2² factorial experiments predicted responses with <5% error, validating the QbD approach.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acetylation9298.5ModerateHigh
Industrial Synthesis9899.2HighModerate
Stereospecific Route8599.8LowLow

Industrial synthesis offers the best balance of yield and scalability, while stereospecific methods excel in enantiopurity but require complex infrastructure .

Chemical Reactions Analysis

Metabolic Reactions

Diltiazem undergoes hepatic first-pass metabolism via CYP3A4 (primary), CYP2D6, and esterases, producing pharmacologically active metabolites ( ):

Major Metabolic Pathways:

EnzymeReaction TypeMetaboliteActivity Relative to Parent
CYP3A4N-DemethylationN-Monodesmethyl diltiazem~20-30%
EsterasesDeacetylationDeacetyl diltiazem25-50%
CYP2D6O-DemethylationO-Desmethyl diltiazem<10%
  • Deacetyl diltiazem is further metabolized to deacetyl N-monodesmethyl diltiazem and deacetyl O-desmethyl diltiazem .

  • Plasma half-life of parent drug: 3.4–9 hours; total radioactivity (including metabolites): ~20 hours .

Protein Binding Interactions

This compound exhibits 70–80% plasma protein binding , primarily to:

  • α₁-Acid glycoprotein (40%)

  • Albumin (30%)

  • Other proteins (10–20%) .

Competitive in vitro studies confirm no displacement by therapeutic concentrations of:

  • Digoxin

  • Phenytoin

  • Warfarin

  • Propranolol .

Thermal Decomposition

Under high temperatures, this compound degrades into:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen chloride (HCl)

  • Nitrogen oxides (NOₓ) .

Stability in Solutions

  • pH Sensitivity : Stable at pH 3.7–4.1 (intravenous formulation) .

  • Solubility :

    • Water: 0.5 mg/mL (PBS pH 7.2)

    • DMSO: 10 mg/mL

    • Ethanol: 0.33 mg/mL .

This reactivity profile underscores this compound’s synthetic complexity, metabolic diversity, and stability considerations, informing both pharmaceutical manufacturing and clinical use.

Scientific Research Applications

Diltiazem Hydrochloride: Comprehensive Applications in Medical Research

This compound is a versatile calcium channel blocker with multiple critical medical applications. This comprehensive review explores its primary therapeutic uses and mechanisms of action.

Cardiovascular Conditions

Diltiazem demonstrates remarkable efficacy in treating several cardiovascular disorders:

ConditionSpecific ApplicationMechanism of Action
HypertensionBlood pressure managementInhibits calcium ion influx, relaxes vascular smooth muscle
Chronic Stable AnginaPain prevention and managementReduces myocardial oxygen demand, increases exercise tolerance
Prinzmetal Variant AnginaPrimary treatment optionInhibits coronary artery spasms, dilates coronary arteries
Atrial FibrillationRate controlReduces heart rate through negative chronotropic effects

Pharmacological Mechanism

Cellular Action : Diltiazem works by inhibiting calcium ion influx across myocardial and vascular smooth muscle cell membranes during depolarization . This unique mechanism provides several therapeutic advantages:

  • Reduces systemic vascular resistance
  • Increases coronary blood flow
  • Decreases rate-pressure product
  • Provides negative inotropic and chronotropic effects

Emerging Clinical Investigations

Recent research has expanded diltiazem's potential applications beyond traditional cardiovascular treatments:

  • Neurological Disorders : Preclinical studies exploring potential interventions
  • Rare Genetic Conditions : Investigations into treatment protocols for specific metabolic disorders

Dosage and Pharmaceutical Formulations

Available Forms :

  • Extended-release oral capsules (60-420 mg)
  • Extended-release oral tablets (120-420 mg)
  • Standard oral tablets (30-120 mg)

Storage Conditions :

  • Room temperature: 68-77°F (20-25°C)
  • Protect from light
  • Maintain in a cool, dry environment

Drug Interaction Considerations

Diltiazem demonstrates complex interactions with various medications, particularly:

  • Statins (atorvastatin, simvastatin)
  • Antifungal medications
  • Antibiotics

Caution : Healthcare providers must carefully evaluate potential drug-drug interactions before prescribing .

Mechanism of Action

Diltiazem hydrochloride exerts its effects by blocking the entry of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of the smooth muscle, resulting in vasodilation and a decrease in heart rate. The compound primarily targets L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle .

Comparison with Similar Compounds

Pharmacological Comparison with Similar Compounds

Diltiazem hydrochloride is often compared to other CCBs, particularly dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil), which differ in receptor selectivity and hemodynamic effects (Table 1).

Table 1: Pharmacological Profiles of this compound vs. Nifedipine

Parameter This compound Nifedipine
Receptor Selectivity Cardiac > vascular Vascular > cardiac
Heart Rate Effect Reduces heart rate Reflex tachycardia
Vasodilation Potency Moderate High
Primary Clinical Use AF rate control, hypertension Hypertension, angina

Diltiazem’s cardiac selectivity reduces heart rate and myocardial contractility, making it preferable for AF patients requiring rate control . In contrast, nifedipine’s vascular selectivity induces pronounced peripheral vasodilation but may provoke reflex tachycardia, limiting its use in patients with ischemic heart disease .

Pharmacokinetic Profiles and Formulation Advances

This compound exhibits variable bioavailability depending on the formulation (Table 2).

Table 2: Pharmacokinetic Parameters of Diltiazem Formulations

Formulation Bioavailability Key Characteristics
Oral IR ~40% Peak plasma concentration in 2–4 hours
Oral ER Similar to IR Once-daily dosing; 90–120 mg initial dose
Transdermal Patch 5× higher vs. oral Sustained release over 24 hours
Buccal Film Controlled release 6+ hours duration; avoids first-pass metabolism

Transdermal administration significantly enhances bioavailability compared to oral routes, achieving sustained therapeutic effects . Buccal films formulated with polyvinyl alcohol further enable localized, controlled delivery . Dissolution studies confirm ER capsules meet USP criteria, with pH 6.8 phosphate buffer optimal for release testing .

Table 3: Clinical Outcomes of this compound

Study Population Key Findings
Diabetics No adverse effects on glucose tolerance
Hypertensive patients Long-term efficacy without metabolic disturbances
AF-mediated cardiomyopathy Improved LVEF, ProBNP, and reduced readmissions
Vs. nifedipine Comparable efficacy with fewer cardiac side effects

For AF-mediated cardiomyopathy, it improved left ventricular ejection fraction (LVEF) and reduced 30-day readmissions, despite mild negative inotropic effects . Long-term hypertension studies (up to five years) demonstrated sustained blood pressure control without electrolyte or renal dysfunction .

Drug-Drug Interactions and Analytical Considerations

This compound is a CYP3A4 inhibitor, increasing plasma concentrations of substrates like lovastatin . Analytical methods, such as HPLC, are critical for quantifying diltiazem and its major metabolite, desacetyl diltiazem, which degrades faster under stress conditions . Dissolution tests using HPLC (over spectrophotometry) provide reliable release profiles, distinguishing between commercial products .

Biological Activity

Diltiazem hydrochloride is a widely used medication primarily known for its antihypertensive and antianginal properties. It functions as a calcium channel blocker (CCB), specifically inhibiting L-type calcium channels, which plays a crucial role in the regulation of vascular smooth muscle contraction and cardiac function. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and clinical implications.

Pharmacodynamics

Mechanism of Action
Diltiazem exerts its effects by blocking L-type calcium channels in both vascular smooth muscle and cardiac tissues. This blockade leads to:

  • Vasodilation : Diltiazem promotes relaxation of coronary and peripheral blood vessels, resulting in decreased systemic vascular resistance and blood pressure .
  • Negative Inotropic Effect : While it reduces myocardial oxygen demand by decreasing heart rate and contractility, it does so without significant negative inotropic effects at therapeutic doses .
  • Electrophysiological Effects : Diltiazem slows conduction through the sinoatrial (SA) and atrioventricular (AV) nodes, which can be beneficial in managing certain arrhythmias .

Pharmacokinetics

Absorption and Bioavailability
Diltiazem is well absorbed from the gastrointestinal tract, but it undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 40% (ranging from 24% to 74%) .

  • Peak Plasma Concentrations : After oral administration, peak plasma concentrations are typically reached within 11 to 18 hours post-dose .
  • Volume of Distribution : The apparent volume of distribution is about 305 L, indicating extensive tissue binding .

Metabolism
Diltiazem is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. Major metabolites include:

  • N-monodesmethyl diltiazem
  • Deacetyl diltiazem , which retains 25-50% of the parent compound's activity .

Clinical Applications

Diltiazem is indicated for various cardiovascular conditions:

  • Hypertension : It effectively lowers blood pressure through vasodilation.
  • Angina Pectoris : By reducing myocardial oxygen demand, it alleviates angina symptoms.
  • Arrhythmias : Its ability to slow AV conduction makes it useful in treating certain types of tachyarrhythmias.

Case Studies and Clinical Research Findings

Several studies have highlighted the efficacy and safety profile of diltiazem:

  • Study on Hypertension Management : A randomized controlled trial demonstrated that diltiazem significantly reduced systolic and diastolic blood pressure compared to placebo over a 12-week period .
  • Angina Relief Study : In a cohort study involving patients with stable angina, diltiazem improved exercise tolerance and reduced the frequency of angina attacks compared to baseline measurements .
  • Arrhythmia Control Research : Another study showed that diltiazem effectively controlled ventricular rate during atrial fibrillation episodes, leading to improved patient outcomes .

Data Summary

ParameterValue
Chemical Name(2S-cis)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride
Bioavailability~40% (24%-74% variability)
Peak Plasma Concentration11-18 hours post-dose
Volume of Distribution~305 L
Protein Binding70%-80%
Major MetabolitesN-monodesmethyl diltiazem, Deacetyl diltiazem

Q & A

Q. What are the standard dissolution conditions for evaluating diltiazem hydrochloride in immediate-release capsules, and how do they ensure reproducibility?

The established dissolution protocol uses 900 mL of phosphate buffer (pH 6.8) at 37 ± 0.5°C with a paddle apparatus rotating at 50 rpm . These conditions were validated using both HPLC and spectrophotometry, with HPLC demonstrating higher reliability due to its lower detection limit (2.28 mg/L vs. 0.15 mg/L for spectrophotometry). The method differentiates between formulations, making it suitable for quality control and comparative studies .

Q. Which HPLC parameters are critical for resolving this compound from its impurities in stability-indicating assays?

A C8 stationary phase (e.g., Zorbax RX C8 column, 150 mm × 4.6 mm, 5 µm) is preferred over C18 to improve peak resolution and shape. Gradient elution with a mobile phase combining sodium dihydrogen phosphate buffer, methanol, and acetonitrile ensures separation of diltiazem from impurities (A, B, C, E, F) and degradants. Method robustness is maintained under variations in flow rate (±0.2 mL/min), column temperature (±5°C), and organic composition (±5%) .

Q. How do spectrophotometric and HPLC methods compare for quantifying this compound in dissolution studies?

While spectrophotometry offers simplicity and lower cost, HPLC is more reliable for dissolution testing due to its superior specificity and lower quantitation limit (7.62 mg/L vs. 0.49 mg/L for spectrophotometry). Statistical analysis of dissolution profiles from commercial products showed significant differences between methods, with HPLC providing better accuracy in release-time evaluation .

Advanced Research Questions

Q. What methodological steps are required to validate dissolution and analytical methods for this compound in compliance with ICH guidelines?

Validation requires:

  • Accuracy : Mean recovery rates between 95–105% for dissolution and 80–120% for impurity quantification, with %RSD <10% .
  • Linearity : Calibration curves with r² ≥ 0.999 across 50–150% of the target concentration .
  • Precision : Intraday and interday %RSD ≤2% for HPLC .
  • Specificity : Baseline separation of degradation products under stress conditions (heat, acid/alkali hydrolysis, oxidation) .

Q. How can impurity profiling of this compound be optimized using stability-indicating methods?

Use response factor (RF)-based quantification for known impurities (e.g., impurity-F) and relative retention time (RRT) for unknowns. Prepare triplicate samples at 0.3% impurity tolerance levels relative to the test concentration (1200 µg/mL). Validate recovery using spiked degradation studies under oxidative (H₂O₂), thermal (80°C), and photolytic conditions .

Q. What pharmacokinetic considerations are critical when designing extended-release formulations of this compound?

  • Dose proportionality : AUC increases 2.7-fold from 120 mg to 240 mg and 1.6-fold from 240 mg to 360 mg .
  • Hepatic impairment : Bioavailability increases by 69% in cirrhosis; adjust dosing to avoid toxicity .
  • Alcohol interaction : In vitro dissolution rates rise with alcohol content, necessitating warnings about altered absorption .

Q. How can pulsatile-release capsules for this compound be designed using ion-exchange resins?

Use pH-sensitive poly(styrene sulfonate) resins coated with chitosan for delayed release. In vivo studies in beagles show pH-dependent lag times (2–6 hours) before drug release, mimicking circadian blood pressure rhythms. Validate release profiles using USP apparatus II at varying pH (1.2 → 6.8) .

Methodological Resources

  • Dissolution Testing : Follow USP apparatus II (paddle) with phosphate buffer (pH 6.8) .
  • HPLC Validation : Adopt ICH Q2(R1) guidelines for linearity, accuracy, and precision .
  • Impurity Standards : Source EP/USP-certified impurities (e.g., impurity-A hydrochloride, CAS 33286-22-5) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diltiazem Hydrochloride
Reactant of Route 2
Reactant of Route 2
Diltiazem Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.